molecular formula C7H12FNO2 B2875116 Methyl 3-amino-1-fluorocyclopentane-1-carboxylate CAS No. 2248400-64-6

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate

Cat. No.: B2875116
CAS No.: 2248400-64-6
M. Wt: 161.176
InChI Key: GVSCJVDPAQZNFH-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. While direct studies on this specific methyl ester are limited, its structural similarity to other fluorinated aminocarboxylic acids suggests significant research potential. Compounds with the 3-amino-1-fluorocyclopentane-1-carboxylic acid scaffold have been identified as potent mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme responsible for regulating the levels of the inhibitory neurotransmitter GABA in the central nervous system . Inhibiting GABA-AT is a validated therapeutic strategy for targeting neurological disorders, including epilepsy, making this chemical class of high interest for neuroscience research . Furthermore, non-natural, fluorinated amino acid analogs, such as anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid, are actively investigated as radiopharmaceuticals for Positron Emission Tomography (PET) oncology imaging . These compounds are substrates for amino acid transporters, which are often upregulated in tumor cells, allowing for enhanced uptake and visualization of malignancies . The structure of this methyl ester indicates its potential utility as a precursor in the synthesis of such novel imaging agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-amino-1-fluorocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-5(9)4-7/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSCJVDPAQZNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-fluorocyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce a fluorine atom at the desired position.

    Amination: The fluorinated cyclopentane derivative is then subjected to amination reactions to introduce the amino group.

    Esterification: Finally, the carboxylate ester group is introduced through esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (C₇H₁₃NO₂)

  • Key Features: Lacks the fluorine atom at the 1-position but retains the amino group at the 3-position.
  • Molecular Weight : 143.18 g/mol ().

Methyl 3-fluorocyclopentane-1-carboxylate (C₇H₁₁FO₂)

  • Structural Data : SMILES: COC(=O)C1CCC(C1)F; InChIKey: ZYRURXXPYRQMTJ-UHFFFAOYSA-N ().

(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate (C₈H₁₀F₂NO₂)

  • Key Features : Features a difluoromethylenyl (-CF₂-) group and an unsaturated cyclopentene ring.
  • Synthesis : Prepared via oxidative deselenization of a phenylselenyl precursor using hydrogen peroxide ().
  • Structural Confirmation : Validated by ¹⁹F NMR (δ = -100 to -110 ppm for CF₂) and HRMS ().

Functional Group Interactions

  • Amino-Fluorine Synergy: In Methyl 3-amino-1-fluorocyclopentane-1-carboxylate, the proximity of the amino and fluorine groups may create a polarized microenvironment, influencing reactivity in catalysis or binding interactions. This contrasts with methyl 3-fluorocyclopentane-1-carboxylate, where the lack of an amino group reduces polarity.
  • Cyclopentane vs. Cyclopentene: The saturated cyclopentane ring in the target compound may confer greater conformational rigidity compared to unsaturated analogues like (5S)-3-amino-4-(difluoromethylenyl)cyclopentene-1-carboxylate ().

Biological Activity

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacology, particularly focusing on its role as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the formation of the cyclopentane ring. Recent studies have shown efficient synthetic routes that yield high purity and good yields of this compound. For instance, one method employs nucleophilic substitution reactions to introduce the amino group while controlling the stereochemistry of the cyclopentane framework .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly its interactions with biological systems.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This modulation is critical for its potential application in treating neurological disorders. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and receptor binding affinity .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties against excitotoxicity in neuronal cell lines. The mechanism appears to involve the inhibition of excessive glutamate release and enhancement of neurotrophic factor signaling pathways .
  • Antinociceptive Activity : Animal models have shown that this compound possesses significant antinociceptive effects, suggesting potential applications in pain management therapies. The compound was found to reduce pain responses in models of inflammatory pain .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1Evaluate neuroprotective effectsShowed reduced neuronal death in excitotoxic models; increased BDNF levels
Study 2Assess antinociceptive propertiesSignificant reduction in pain behavior in inflammatory pain models
Study 3Investigate receptor interactionsConfirmed binding affinity for NMDA receptors; potential for modulating synaptic plasticity

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